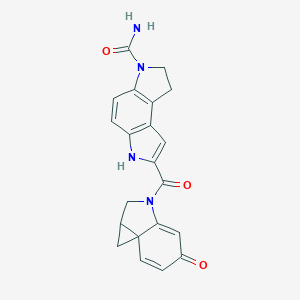
(-)-Ci-cdp1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Ci-cdp1 is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ci-cdp1 typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .
Industrial Production Methods
the principles of green chemistry and catalysis are often employed to optimize yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(-)-Ci-cdp1 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired products. For example, methanesulfonic acid is used under reflux conditions in methanol to facilitate certain steps in the synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
(-)-Ci-cdp1 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (-)-Ci-cdp1 involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
What sets (-)-Ci-cdp1 apart is its unique cyclopropane ring fused to the indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in scientific research and therapeutic applications .
Properties
CAS No. |
128050-92-0 |
|---|---|
Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |
InChI Key |
VKZYPBUKCLKSFV-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Canonical SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Key on ui other cas no. |
128050-93-1 |
Synonyms |
(-)-Ci-cdp1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


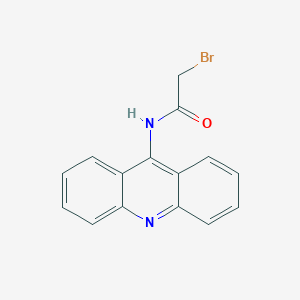
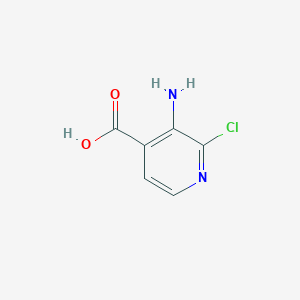
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
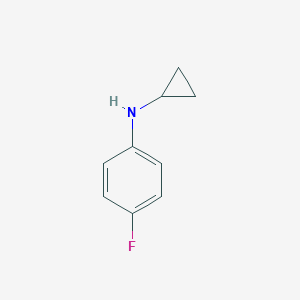
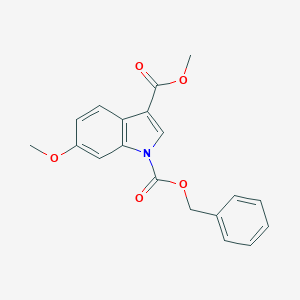

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
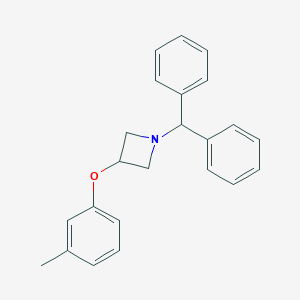

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)




